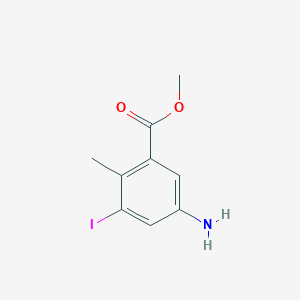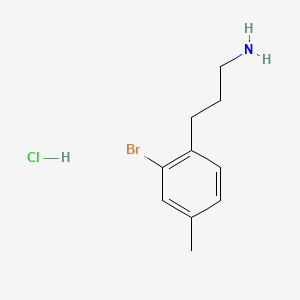
3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride is an organic compound that belongs to the class of substituted phenylpropanamines. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the phenyl ring, along with a propan-1-amine side chain. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride typically involves the bromination of 4-methylpropiophenone followed by reductive amination. The bromination step introduces the bromine atom at the second position of the phenyl ring. The subsequent reductive amination involves the reaction of the brominated intermediate with ammonia or an amine under reducing conditions to form the amine group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3-(4-methylphenyl)propan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 3-(4-methylphenyl)propan-1-amine.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a methyl group.
2-Bromo-4’-methylpropiophenone: Lacks the amine group present in 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15BrClN |
|---|---|
Molecular Weight |
264.59 g/mol |
IUPAC Name |
3-(2-bromo-4-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8-4-5-9(3-2-6-12)10(11)7-8;/h4-5,7H,2-3,6,12H2,1H3;1H |
InChI Key |
RWXSWIPMLHHHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B13548932.png)
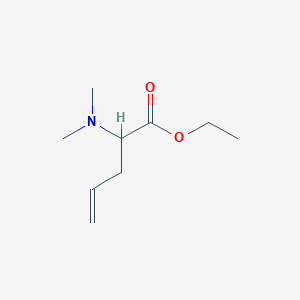
![1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid](/img/structure/B13548946.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)

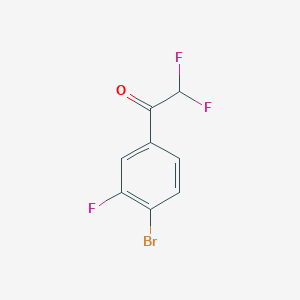
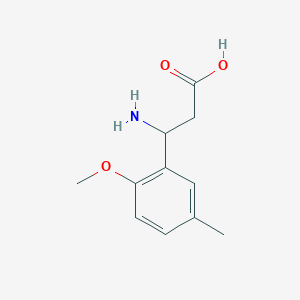
![N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide](/img/structure/B13548991.png)
![2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13548995.png)
aminehydrochloride](/img/structure/B13549002.png)

